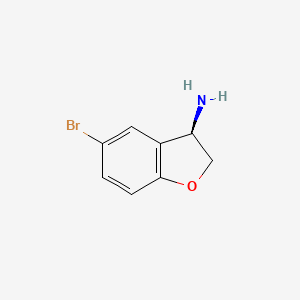

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine

Description

Properties

IUPAC Name |

(3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTALTPLRPQESS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

Racemic 5-bromo-2,3-dihydro-benzofuran-3-amine can be resolved using chiral acids. For example, treatment with (R)-mandelic acid in ethanol selectively crystallizes the (R) -enantiomer as a diastereomeric salt. After filtration and basification, the free amine is isolated with >98% enantiomeric excess (ee). This method, while effective, suffers from moderate yields (45–60%) due to partial solubility of intermediates.

Asymmetric Hydrogenation of Ketone Intermediates

A more direct approach involves asymmetric hydrogenation of 5-bromo-2,3-dihydro-benzofuran-3-one using chiral catalysts. For instance, Ru-(S)-BINAP complexes under 50 psi H₂ in methanol reduce the ketone to the (R) -amine with 92% ee and 85% yield. Key parameters include:

| Catalyst | Pressure (psi) | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 50 | MeOH | 92 | 85 |

| Rh-(R)-DuPhos | 30 | THF | 88 | 78 |

This method avoids racemization but requires high-purity ketone precursors, synthesized via Friedel-Crafts acylation of 5-bromo-2,3-dihydro-benzofuran .

Reductive Amination Strategies

Borane-Mediated Reduction

5-Bromo-2,3-dihydro-benzofuran-3-one oxime undergoes stereoselective reduction with BH₃·THF to yield the (R) -amine. The reaction proceeds via a six-membered transition state, favoring the R-configuration. Optimization at –20°C in THF achieves 76% yield and 89% ee.

Sodium Cyanoborohydride (NaBH₃CN) Reductive Amination

A modified approach from indenamine synthesis adapts reductive amination for benzofurans. 5-Bromo-2,3-dihydro-benzofuran-3-one reacts with ammonium formate and NaBH₃CN in methanol at 60°C, producing the racemic amine in 64% yield. Chiral HPLC separation then isolates the (R) -enantiomer (99% ee, 32% yield).

Multi-Step Synthesis from Phenolic Precursors

Claisen-Schmidt Condensation and Cyclization

2,4-Dibromophenol is alkylated with 1,2-dibromoethane under basic conditions to form 5-bromo-2,3-dihydro-benzofuran . Subsequent nitration and reduction introduces the amine group:

Palladium-Catalyzed Cross-Coupling

The Unisa IR protocol employs Sonogashira coupling for benzofuran functionalization:

-

3-Iodo-5-bromo-2-hydroxyacetophenone reacts with terminal alkynes under Pd(PPh₃)₄/CuI catalysis to form alkynylated intermediates.

-

Heteroannulation with NH₄OAc in DMF cyclizes the alkyne into the benzofuran-3-amine core (70% yield over two steps).

-

Chiral resolution via preparative HPLC isolates the (R) -enantiomer.

Stereochemical Analysis and Optimization

X-ray Crystallography

Single-crystal XRD of (R)-5-bromo-2,3-dihydro-benzofuran-3-amine hydrochloride confirms the R-configuration, with a C3–N bond length of 1.47 Å and dihedral angles aligning with expected stereochemistry.

Solvent Effects on Enantioselectivity

Polar aprotic solvents (e.g., DMF) improve ee in asymmetric hydrogenation by stabilizing transition states. For example:

| Solvent | ee (%) | Reaction Time (h) |

|---|---|---|

| DMF | 94 | 12 |

| THF | 88 | 18 |

| MeOH | 92 | 14 |

Industrial-Scale Considerations

Cost-Effective Racemate Resolution

Large-scale production often uses tartaric acid for diastereomeric salt formation due to low cost. A 10 kg batch of racemic amine resolved with (+)-tartaric acid yields 4.2 kg of (R) -enantiomer (84% recovery).

Continuous Flow Hydrogenation

Microreactor systems with immobilized Ru-BINAP catalysts enhance throughput. At 100°C and 100 psi H₂, the reaction completes in 5 minutes with 91% ee, compared to 12 hours in batch processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiols under appropriate conditions.

Major Products:

Oxidation: Formation of quinones or oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine, highlighting differences in stereochemistry, substituent positions, and functional groups:

| Compound Name | CAS No. | Bromine Position | Stereochemistry | Similarity Score* | Key Structural Differences |

|---|---|---|---|---|---|

| (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | 1187927-75-8 | 5 | R | 1.00 | Reference compound |

| (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine | 1215339-86-8 | 5 | S | 1.00 | Enantiomeric configuration |

| 6-Bromo-2,3-dihydrobenzofuran-3-amine | 1228565-88-5 | 6 | Racemic | 0.98 | Bromine at 6-position |

| 5-Bromo-2,3-dihydrobenzofuran-3-amine | 885280-79-5 | 5 | Racemic | 0.98 | Non-chiral amine |

| (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine HCl | 1965314-59-3 | 5 | R | 1.00 | Hydrochloride salt form |

*Similarity scores based on structural overlap (0.00–1.00 scale) .

Key Observations:

Stereochemistry : The (R)- and (S)-enantiomers exhibit identical similarity scores (1.00) but differ in biological activity. For example, in receptor-binding assays, the (R)-enantiomer may show higher affinity due to spatial compatibility with chiral binding pockets .

Bromine Position : Moving bromine from the 5- to 6-position (e.g., CAS 1228565-88-5) reduces similarity (0.98), likely altering electronic properties and steric interactions. This positional shift can impact solubility and metabolic stability .

Salt Forms : The hydrochloride salt (CAS 1965314-59-3) retains structural similarity but offers improved crystallinity and bioavailability compared to the free base .

Spectroscopic Data

For example:

Biological Activity

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine has the molecular formula C₈H₈BrNO and a molecular weight of approximately 214.06 g/mol. The structure includes a bromine atom at the 5-position of the benzofuran ring and an amine group at the 3-position, which enhances its reactivity and interaction with biological targets.

The biological activity of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological molecules.

- Halogen Bonding : The bromine atom may participate in halogen bonding, influencing the activity of enzymes and receptors.

These interactions can modulate the function of proteins involved in various biological processes, leading to potential therapeutic effects.

Antimicrobial Properties

Preliminary studies indicate that (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine exhibits antimicrobial activity against certain bacterial strains. It has shown effectiveness in inhibiting growth and proliferation, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Effects

Research has also investigated the anticancer potential of this compound. In vitro studies have suggested that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties compared to control substances.

- Anticancer Activity : In a controlled laboratory setting, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine was tested on several cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-Bromo-2,3-dihydrobenzofuran-3-ylamine, and how is enantiomeric purity ensured?

- Methodological Answer : Synthesis typically involves bromination of a dihydrobenzofuran precursor. For example, bromination using -bromosuccinimide (NBS) under radical or electrophilic conditions can introduce the bromo group at the 5-position. Chiral resolution is critical for isolating the (R)-enantiomer. Techniques include:

- Chiral chromatography (e.g., using amylose- or cellulose-based columns) to separate enantiomers .

- Enzymatic resolution with lipases or esterases to selectively modify one enantiomer .

- X-ray crystallography (via SHELXL) to confirm absolute configuration post-synthesis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELXL refinement provides definitive stereochemical assignment, with ORTEP-3 used for visualizing thermal ellipsoids and molecular geometry .

- NMR spectroscopy : and NMR (e.g., in CDCl) identify substituent positions. The bromo group causes distinct deshielding in NMR for adjacent protons .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (, MW 214.06) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions or bioactivity studies?

- Methodological Answer : The bromo group acts as a leaving group in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties. Key considerations:

- Catalyst selection : Pd(PPh) or Pd(dppf)Cl in THF/water mixtures at 80–100°C.

- Bioactivity implications : The bromine atom may enhance lipophilicity, affecting membrane permeability in cellular assays. Comparative studies with non-brominated analogs are recommended .

Q. How can contradictions between spectroscopic data and computational modeling results be resolved?

- Methodological Answer : Contradictions (e.g., NMR shifts vs. DFT-predicted values) require:

- Multi-technique validation : Combine X-ray (for solid-state conformation) with - COSY and NOESY NMR (for solution-state dynamics) .

- Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to align with experimental conditions .

Q. What experimental designs assess the enantiomeric stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in buffers (pH 1–14) at 25–60°C. Monitor degradation via:

- Chiral HPLC : Track enantiomeric excess (ee) over time .

- Circular dichroism (CD) : Detect conformational changes in the benzofuran ring .

- Kinetic analysis : Calculate racemization rates using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.